5-((1-Phenylcyclohexyl)amino)pentanal
Description
5-((1-Phenylcyclohexyl)amino)pentanal (CAS No. 77160-81-7), also referred to as Pentanal, 5-[(1-phenylcyclohexyl)amino]-, is a substituted aldehyde characterized by a phenylcyclohexylamino group attached to a pentanal backbone . Its molecular structure combines a cyclohexyl ring fused with a phenyl group and an amino-linked pentanal chain.
Properties
CAS No. |
77160-81-7 |
|---|---|
Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
5-[(1-phenylcyclohexyl)amino]pentanal |
InChI |
InChI=1S/C17H25NO/c19-15-9-3-8-14-18-17(12-6-2-7-13-17)16-10-4-1-5-11-16/h1,4-5,10-11,15,18H,2-3,6-9,12-14H2 |
InChI Key |
DFWAURCAQIVIIQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=CC=C2)NCCCCC=O |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)NCCCCC=O |
Other CAS No. |
77160-81-7 |
Synonyms |
5-(1-phenylcyclohexylamine valeraldehyde) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Phencyclidine (PCP) and Metabolites
- Phencyclidine (1-(1-phenylcyclohexyl)piperidine): A Schedule II psychotropic substance with NMDA receptor antagonist properties. Unlike 5-((1-phenylcyclohexyl)amino)pentanal, PCP contains a piperidine ring instead of an amino-pentanal chain, contributing to its psychoactive effects .
- 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine: A PCP metabolite with a hydroxylated piperidine group. Both this metabolite and this compound share the phenylcyclohexyl moiety but differ in functional groups (hydroxypiperidine vs. amino-pentanal). Such metabolites may evade standard toxicology screens, highlighting the importance of structural nuances in detection .
- 5-(N-(1-Phenylcyclohexyl)amino)pentanoic acid: A metabolite of PCP with a carboxylic acid terminus instead of an aldehyde. This difference alters reactivity (e.g., carboxylate salts vs. aldehyde oxidation) and solubility (polar vs. semi-polar) .
Key Comparison Table
Aldehyde Derivatives
- Valeraldehyde (Pentanal): A simple aldehyde (C5H10O) with industrial uses in flavors and fragrances. Compared to this compound, it lacks the phenylcyclohexylamino group, resulting in lower molecular weight and higher volatility .
- 5-(1,3-Dioxan-2-yl)pentanal: Features a dioxane ring, enhancing stability against hydration.
- 5-Methylthiopentanaldoxime: Contains a thioether and oxime group, enabling metal chelation. The oxime group introduces nucleophilic reactivity absent in this compound .
Key Comparison Table
Metabolic and Detection Considerations
This compound’s structural similarity to PCP metabolites raises questions about its detectability in toxicology assays. The aldehyde group in this compound could undergo further oxidation or conjugation, complicating metabolic pathways compared to ketones (e.g., 2-Pentanone, 5-(1-cyclohexen-1-yl)-5-nitro) or stabilized derivatives like dioxane-containing aldehydes .
Pharmacological and Regulatory Implications
The amino-pentanal chain may reduce psychoactivity compared to piperidine-containing derivatives, but this remains speculative without direct pharmacological data.
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